2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
This compound (CAS: 921828-85-5, molecular formula: C₂₃H₁₆ClF₃N₄O₃, molecular weight: 488.8463) features a pyrido[3,2-d]pyrimidine core substituted with a benzyl group at position 3 and an acetamide linker connected to a 2-chloro-5-(trifluoromethyl)phenyl moiety. It is commercially available for research purposes (purity: 90%, price: $574/mg) .
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N4O3/c24-16-9-8-15(23(25,26)27)11-17(16)29-19(32)13-30-18-7-4-10-28-20(18)21(33)31(22(30)34)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSQDBRSQIWTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a member of the pyrido[3,2-d]pyrimidine class. This class of compounds has gained significant attention due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Key mechanisms include:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar pyrido[3,2-d]pyrimidine derivatives have been shown to inhibit DHFR effectively. This enzyme is crucial for DNA synthesis and repair by converting dihydrofolate to tetrahydrofolate. Inhibition leads to reduced cellular proliferation and can induce apoptosis in cancer cells .
- Impact on Kinase Activity : The compound may also target specific kinases involved in signaling pathways relevant to cell growth and survival. For instance, some studies suggest that pyrido[3,2-d]pyrimidines can inhibit MAP kinases and tyrosine kinases .
Biological Activity Data
A summary of the biological activities reported for this compound and related derivatives is presented in the following table:
Case Studies
Several studies have investigated the efficacy of pyrido[3,2-d]pyrimidine derivatives in various biological contexts:
- Anticancer Studies : Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, a study indicated that these compounds could reduce cell viability in melanoma and breast cancer models by inducing apoptosis through DHFR inhibition .
- Antiviral Activity : The compound's structural analogs have shown promise against various viral infections. A study highlighted its ability to disrupt viral replication by targeting specific enzymes involved in the virus's life cycle. This suggests potential applications in antiviral therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions requiring controlled conditions for optimal yields. The structure-activity relationship indicates that modifications to the benzyl or chloro-trifluoromethyl groups can significantly influence biological activity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrido-pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound can inhibit cell proliferation in breast cancer cells (e.g., MDA-MB-231) with IC50 values indicating substantial potency. The mechanism of action is hypothesized to involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation .
Antimicrobial Properties
Pyrido-pyrimidine derivatives have also been evaluated for their antimicrobial activity. In vitro studies demonstrate effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting their potential as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in preclinical models. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Biological Research
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes that play critical roles in various biological processes. For example, its interaction with enzymes involved in nucleotide synthesis could provide insights into its mechanism of action and therapeutic potential .
Interaction with Nucleic Acids
Research suggests that the compound may intercalate into DNA or RNA structures, affecting their function and stability. This property is particularly relevant for developing novel therapeutic agents targeting genetic material .
Material Science
Development of Novel Materials
The unique chemical structure of the pyrido-pyrimidine derivative allows it to be utilized in the development of new materials with specific electronic or optical properties. Its incorporation into polymer matrices could lead to advancements in organic electronics and photonic devices .
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Antimicrobial agents | Effective against E. coli and S. aureus | |
| Anti-inflammatory treatments | Modulates inflammatory pathways | |
| Biological Research | Enzyme inhibitors | Inhibits key enzymes involved in biological processes |
| Nucleic acid interactions | Potential intercalation effects on DNA/RNA | |
| Material Science | Development of new materials | Utilized in organic electronics and photonic devices |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound on various breast cancer cell lines. The results indicated that it significantly reduced cell viability at low concentrations, suggesting a promising avenue for further anticancer drug development.
- Antimicrobial Evaluation : In a comparative study, several derivatives were tested against common bacterial pathogens. The results highlighted the superior activity of the pyrido-pyrimidine derivative over traditional antibiotics.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
Substituent Effects :
- The benzyl group in the target compound improves membrane permeability compared to the ethoxy/methyl-substituted analogue in .
- Chloro-trifluoromethylphenyl vs. trifluoromethylphenyl : The chloro group in the target may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) .
Scaffold Diversity :
- Pyrido-pyrimidine (target) vs. pyrimido-pyrimidine () or pyrazolo-pyrimidine (): Core scaffold variations influence selectivity. For example, pyrido-pyrimidines are often associated with kinase inhibition, while pyrazolo-pyrimidines may target nucleotide-binding proteins .
Physicochemical Properties :
- The target compound’s higher molecular weight (488.8 vs. 436.4 in ) suggests reduced solubility, which may necessitate formulation optimization .
Synthetic Accessibility :
- The target compound requires a 3-week synthesis time, reflecting its complex substitution pattern compared to simpler analogues .
Preparation Methods
Synthesis of the Pyrido[3,2-d]Pyrimidine Core
The pyrido[3,2-d]pyrimidine scaffold is constructed via cyclocondensation or multi-component reactions. A modified protocol from pyrido[3,4-d]pyrimidine synthesis involves thermal cyclization of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride. Key steps include:
-
Nitration and Functionalization :
Nitration of 2-amino-4-picoline yields 4-methyl-3-nitropyridin-2-amine, followed by Sandmeyer reaction to replace the amino group with hydroxyl, chlorination, and carboxylation. Reduction with iron produces ethyl 3-amino-2-chloroisonicotinate, which undergoes cyclocondensation with chloroformamidine hydrochloride to form 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine . -
Core Modification :
Demethylation of the methoxy group using hydrochloric acid yields the unsubstituted pyrido[3,2-d]pyrimidine core.
Introduction of the Benzyl Group
Benzylation at position 3 is achieved via nucleophilic substitution or alkylation. A method adapted from utilizes potassium carbonate (K₂CO₃) in dimethylformamide (DMF):
-
Alkylation Conditions :
A suspension of the pyrido[3,2-d]pyrimidinone (1.0 eq), benzyl chloride (1.2 eq), and K₂CO₃ (1.5 eq) in DMF is stirred at 80°C for 6–8 hours. The product, 3-benzyl-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-2,4-dione, is isolated by filtration and recrystallization (ethanol/water), yielding 85–90% .
Synthesis of 2-Chloro-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Acetamide
The acetamide side chain is prepared via silylation and acylation :
-
Silylation of Aniline :
2-Chloro-5-(trifluoromethyl)aniline (1.0 eq) is refluxed with hexamethyldisilazane (HMDS, 1.2 eq) and ammonium chloride (NH₄Cl) in anhydrous 1,2-dichloroethane. Excess HMDS is removed under reduced pressure. -
Acylation with Chloroacetyl Chloride :
Chloroacetyl chloride (1.1 eq) is added dropwise to the silylated aniline at 0°C. After stirring overnight, the mixture is concentrated, and hexane is added to precipitate 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (yield: 82–98%) .
Coupling of Benzylated Core and Acetamide Side Chain
The final step involves alkylation of the pyrido[3,2-d]pyrimidinone with the chloroacetamide:
-
Reaction Optimization :
A mixture of 3-benzyl-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-2,4-dione (1.0 eq), 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (1.1 eq), and K₂CO₃ (1.5 eq) in DMF is stirred at 80°C for 2 hours. The product precipitates upon cooling and is recrystallized from acetone/2-propanol (yield: 78–96%) .
Analytical Characterization
| Parameter | Data | Source |
|---|---|---|
| Yield (Final Step) | 78–96% | |
| Melting Point | 163–165°C | |
| Molecular Formula | C₂₃H₁₇ClF₃N₄O₃ | |
| LC-MS (m/z) | 454.4 [M+H]⁺ |
1H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrido-H), 7.85–7.30 (m, 8H, aromatic), 5.10 (s, 2H, CH₂Ph), 4.25 (s, 2H, CH₂CO) .
Mechanistic Insights
-
Cyclocondensation :
Chloroformamidine hydrochloride facilitates ring closure via nucleophilic attack of the amine on the carbonyl, followed by dehydration . -
Benzylation :
K₂CO₃ deprotonates the pyrimidinone, enabling nucleophilic substitution with benzyl chloride . -
Acetamide Coupling :
The chloroacetamide acts as an electrophile, attacking the deprotonated nitrogen of the pyrido[3,2-d]pyrimidinone under basic conditions .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step protocols starting with condensation of pyrido[3,2-d]pyrimidine precursors with substituted benzyl halides, followed by coupling with chloro-trifluoromethylphenyl acetamide derivatives. Key steps include:
- Amide bond formation : Use of coupling agents like EDC·HCl and HOBt in DMF or acetonitrile under nitrogen .
- Cyclization : Controlled temperature (60–80°C) and pH (neutral to slightly basic) to stabilize reactive intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating high-purity product .
Critical parameters : Solvent choice (e.g., DMSO for solubility vs. acetonitrile for reactivity), reaction time (12–24 hr for complete conversion), and inert atmosphere to prevent oxidation .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- 1H/13C NMR : Assign peaks for benzyl (δ 4.5–5.0 ppm), pyrido-pyrimidine carbonyls (δ 165–170 ppm), and trifluoromethyl groups (δ 120–125 ppm in 19F NMR) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- X-ray crystallography : Resolve ambiguities in regiochemistry of pyrido-pyrimidine substitution .
Data interpretation tip : Overlapping peaks in NMR (e.g., aromatic protons) may require 2D-COSY or HSQC for resolution .
Q. What in vitro assays are used to evaluate biological activity?
Common assays include:
- Enzyme inhibition : Kinase or protease targets (IC50 determination via fluorescence polarization) .
- Antimicrobial screening : MIC assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Compare analogs with modified benzyl (e.g., 4-chloro vs. 4-methoxy) or acetamide groups (e.g., 3-fluorophenyl vs. 3-trifluoromethylphenyl) .
- Key findings :
| Substituent | Activity Trend | Reference |
|---|---|---|
| 4-Cl-benzyl | Enhanced kinase inhibition (IC50 = 0.8 µM) | |
| 3-CF3-phenyl | Improved logP (2.1 vs. 1.6 for chloro) |
- Computational modeling : Use docking (AutoDock Vina) to predict binding affinity to target enzymes .
Q. What strategies resolve contradictions in reported biological data across studies?
Discrepancies (e.g., variable IC50 values) may arise from:
- Assay conditions : Differences in ATP concentration (10 µM vs. 100 µM) in kinase assays .
- Compound stability : Degradation in DMSO stock solutions over time; validate via HPLC before assays .
- Cell line variability : Use standardized cell lines (e.g., ATCC-certified) and replicate experiments ≥3 times .
Q. How is the mechanism of action investigated for this compound?
- Target identification : Combine pull-down assays (biotinylated probes) with proteomics .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects .
- In silico studies : Molecular dynamics simulations to assess binding kinetics (e.g., residence time on kinase targets) .
Q. What are the challenges in assessing metabolic stability, and how are they addressed?
- In vitro models : Use liver microsomes (human/rat) with NADPH cofactors; monitor via LC-MS/MS .
- Major metabolites : Look for hydroxylation at the benzyl group or cleavage of the acetamide bond .
- Key data :
| Model | t1/2 (min) | CLint (µL/min/mg) |
|---|---|---|
| Human | 45 ± 6 | 18 ± 3 |
| Rat | 22 ± 4 | 32 ± 5 |
Methodological Challenges
Q. How are degradation products characterized under stressed conditions?
- Forced degradation : Expose to heat (40°C, 75% RH), acid (0.1M HCl), or light (ICH Q1B guidelines) .
- Analytical tools : UPLC-PDA-ELSD for separation, HRMS for structural elucidation .
Q. What in vivo models are appropriate for pharmacokinetic studies?
- Species : Rats (Sprague-Dawley) for preliminary ADME; primates for human-relevant CYP450 profiling .
- Dosing : Oral (10 mg/kg) vs. IV (2 mg/kg) to calculate bioavailability (F >50% in rats) .
- Sampling : Serial blood draws over 24 hr; quantify plasma levels via LC-MS/MS .
Q. How can regiochemical ambiguities in the pyrido-pyrimidine core be resolved?
- NOE experiments : Confirm spatial proximity of benzyl protons to pyrido N-atoms .
- X-ray crystallography : Gold standard for absolute configuration; requires high-quality crystals (optimize via vapor diffusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
